Glycyl-dl-norleucine

Übersicht

Beschreibung

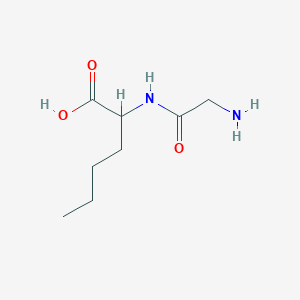

Glycyl-dl-norleucine is a dipeptide composed of glycine and dl-norleucine. It is an amino acid analog of leucine and is commonly used in scientific research due to its unique biochemical and physiological effects. The compound has a molecular formula of C8H16N2O3 and a molecular weight of 188.23 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Glycyl-dl-norleucine can be synthesized through the condensation reaction of glycine and dl-norleucine. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through crystallization or chromatography to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Glycyl-dl-norleucine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The amino and carboxyl groups in this compound can participate in substitution reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Potential

Glycyl-dl-norleucine has been investigated for its potential therapeutic effects. Its structural similarity to other amino acids allows it to interact with various biological pathways, particularly those involving amino acid transporters. Research indicates that modifications to amino acids can enhance their pharmacokinetic properties, suggesting that this compound could serve as a prodrug or a scaffold for drug development aimed at neurological disorders and metabolic diseases .

Case Study: Neurological Disorders

A study highlighted the use of acetylated derivatives of leucine, such as N-acetyl-dl-leucine, which is currently being evaluated for treating conditions like vertigo and cerebellar ataxia. While this compound itself is not directly linked to these applications, its structural analogs indicate a promising direction for further research into similar compounds .

Biochemical Research Applications

Amino Acid Transport Studies

this compound has been utilized in studies examining amino acid transport mechanisms across cell membranes. It serves as a model compound to investigate the uptake kinetics mediated by various transporters such as LAT1 (L-type amino acid transporter) and OATs (Organic Anion Transporters). This research is crucial for understanding how amino acids are absorbed in different tissues and their implications in metabolic regulation .

Table 1: Transporter Interaction Studies

| Compound | Transporter Type | Uptake Mechanism | Reference |

|---|---|---|---|

| This compound | LAT1 | Facilitated diffusion | |

| N-acetyl-dl-leucine | OAT1/OAT3 | Active transport | |

| L-Leucine | LAT1 | Competitive inhibition |

Biotechnological Applications

Protein Synthesis and Modulation

this compound's role in protein synthesis is notable, particularly in modulating the activity of aminoacyl-tRNA synthetases (AARS). These enzymes are essential for translating genetic information into proteins. Research into fragments of AARS has revealed non-canonical activities that could be harnessed for therapeutic purposes, such as modulating immune responses or cellular signaling pathways .

Case Study: Immune Modulation

In vitro studies have shown that certain amino acid derivatives can influence cytokine production and lymphocyte proliferation. This compound may offer similar benefits by acting as a signaling molecule or modulator within immune pathways, thereby enhancing therapeutic strategies in immunology .

Analytical Applications

Chromatography and Mass Spectrometry

this compound is also employed in analytical chemistry for method development in chromatography and mass spectrometry. Its unique chemical properties allow it to serve as a standard or reference compound in quantitative analyses of biological samples .

Wirkmechanismus

The mechanism of action of glycyl-dl-norleucine involves its interaction with various molecular targets and pathways. For instance, it has been shown to interact with proteases, affecting their activity and potentially inhibiting viral replication . The compound’s structure allows it to participate in hydrogen bonding and other interactions that influence its biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Norleucine: An isomer of leucine with a similar structure but lacking sulfur.

Norvaline: An isomer of valine with similar biochemical properties.

Leucine: A common amino acid with a branched-chain structure.

Uniqueness of Glycyl-dl-norleucine: this compound is unique due to its dipeptide structure, which combines glycine and dl-norleucine. This combination imparts distinct biochemical and physiological properties, making it valuable for research in various fields.

Biologische Aktivität

Glycyl-dl-norleucine is a synthetic dipeptide composed of glycine and norleucine, exhibiting notable biological activities primarily through its interactions with enzymes and cellular structures. This article explores the compound's mechanisms of action, biochemical properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₈H₁₆N₂O₃

- Molecular Weight : 188.23 g/mol

- Solubility : Soluble in water, facilitating its use in biochemical applications.

This compound’s biological activity is largely attributed to its ability to interact with various proteases and membranes. Key aspects include:

- Interaction with Proteases : The compound has been shown to modulate the activity of acid proteases, affecting their stability and functionality. For instance, research indicates that it can inhibit the activity of proteases from Rhizopus chinensis when in the presence of cupric ions, suggesting a specific interaction mechanism that alters enzyme dynamics.

- Viral Replication Inhibition : this compound has demonstrated antiviral properties by inhibiting viral replication in vitro. This effect is significant for potential therapeutic applications against viral infections.

This compound participates in various biochemical reactions and exhibits the following properties:

- Protease Activity Modulation : It influences the inactivation rates of certain proteases, which could have implications for therapeutic contexts where enzyme regulation is crucial.

- Membrane Dynamics : The compound can alter membrane dynamics, making it relevant for drug delivery systems and antimicrobial research.

Case Studies

-

Inhibition of Viral Replication :

- A study demonstrated that this compound effectively inhibited the replication of specific viruses in vitro, suggesting its potential as an antiviral agent. The mechanisms involved may include direct interaction with viral components or modulation of host cell pathways.

-

Protease Interaction Studies :

- Research involving Cladosporium acid protease revealed that this compound could partially quench the protein fluorescence of the enzyme in the presence of cupric ions, indicating a specific binding interaction that could be exploited for therapeutic purposes.

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C₈H₁₆N₂O₃ |

| Molecular Weight | 188.23 g/mol |

| Solubility | Water-soluble |

| Protease Interaction | Modulates activity; inhibits certain proteases |

| Antiviral Activity | Inhibits viral replication in vitro |

Eigenschaften

CAS-Nummer |

19257-04-6 |

|---|---|

Molekularformel |

C8H16N2O3 |

Molekulargewicht |

188.22 g/mol |

IUPAC-Name |

(2S)-2-[(2-aminoacetyl)amino]hexanoic acid |

InChI |

InChI=1S/C8H16N2O3/c1-2-3-4-6(8(12)13)10-7(11)5-9/h6H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 |

InChI-Schlüssel |

XVUIZOUTLADVIH-LURJTMIESA-N |

SMILES |

CCCCC(C(=O)O)NC(=O)CN |

Isomerische SMILES |

CCCC[C@@H](C(=O)O)NC(=O)CN |

Kanonische SMILES |

CCCCC(C(=O)O)NC(=O)CN |

Key on ui other cas no. |

1504-41-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.